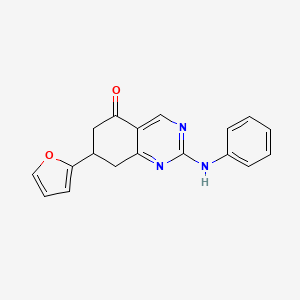![molecular formula C24H22N2O3 B4733746 N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4733746.png)
N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide
Descripción general
Descripción
N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide, also known as MAB-CHMINACA, is a synthetic cannabinoid that has gained attention for its potential use in scientific research. This chemical compound is structurally similar to the psychoactive compound found in marijuana, delta-9-tetrahydrocannabinol (THC), but is much more potent and has a longer duration of action. In
Mecanismo De Acción
N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. When N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide binds to these receptors, it activates a signaling cascade that leads to a variety of physiological effects, including altered perception, mood, and cognition. N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide has also been shown to have analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide has been shown to have a wide range of biochemical and physiological effects, including the activation of the endocannabinoid system, the modulation of neurotransmitter release, and the inhibition of voltage-gated calcium channels. These effects can lead to altered perception, mood, and cognition, as well as analgesia and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide has several advantages for use in lab experiments, including its high potency and long duration of action, which allows for precise dosing and prolonged effects. However, there are also several limitations to its use, including the potential for toxicity and the lack of knowledge about its long-term effects.
Direcciones Futuras
There are several future directions for research on N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide, including the investigation of its effects on different cell types and tissues, the development of more selective agonists and antagonists for the CB1 and CB2 receptors, and the exploration of its potential therapeutic uses in the treatment of pain, inflammation, and other disorders. Additionally, more research is needed to understand the long-term effects of N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide on the body and brain.
Aplicaciones Científicas De Investigación
N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide has been used in scientific research to study the endocannabinoid system, which is a complex signaling system in the body that plays a role in regulating various physiological processes, including pain, mood, appetite, and sleep. This chemical compound has been shown to have high affinity for the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide has also been used in studies to investigate the effects of synthetic cannabinoids on the brain and behavior.
Propiedades
IUPAC Name |
N-[(Z)-1-(2-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-17-12-14-20(15-13-17)25-24(28)21(16-19-10-6-7-11-22(19)29-2)26-23(27)18-8-4-3-5-9-18/h3-16H,1-2H3,(H,25,28)(H,26,27)/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACJOKNMZRKLLQ-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-phenylethyl)-2-[(6-phenylpyrimidin-4-yl)thio]acetamide](/img/structure/B4733679.png)

![N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B4733692.png)
![N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4733699.png)
![4-[(4-chlorophenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4733705.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4733711.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B4733719.png)

![N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B4733735.png)
![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4733743.png)
![N-(2-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4733750.png)
![4-[2-(methylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4733757.png)